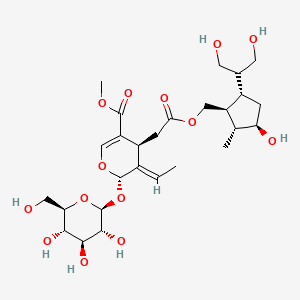

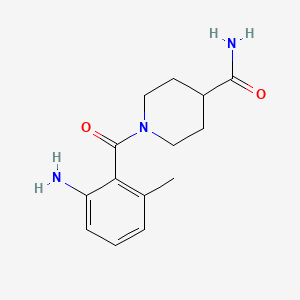

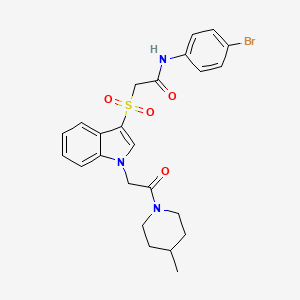

N-(1-prop-2-enoylpiperidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “N-(1-prop-2-enoylpiperidin-3-yl)acetamide” are not explicitly mentioned in the available sources .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, melting point, etc. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources .Scientific Research Applications

Enzyme Inhibition and Selectivity

N-(3-(Aminomethyl)benzyl)acetamidine, a compound closely related to N-(1-prop-2-enoylpiperidin-3-yl)acetamide, has been identified as a slow, tight binding, and highly selective inhibitor of human inducible nitric- oxide synthase (iNOS) both in vitro and in vivo. Its inhibition mechanism exhibits saturation kinetics and is dependent on the cofactor NADPH, showcasing a significant selectivity for iNOS over other nitric oxide synthase isoforms, thus highlighting its potential in targeting specific enzymatic pathways related to nitric oxide production (Garvey et al., 1997).

Neurotoxicity Studies

Research on Acetamiprid (ACE), a neonicotinoid insecticide structurally similar to this compound, has revealed its potential neurotoxic effects in mammals. The study demonstrated that ACE could impair memory consolidation through a reduction in glutamate levels and the expression of NMDA receptor subunits in the hippocampus, alongside neural cell loss in the dentate gyrus area. These findings indicate the importance of understanding the neuroactive potential of such compounds and their impact on mammalian nervous systems (Shamsi et al., 2021).

Pharmacokinetic Studies

The synthesis and biodistribution of novel radiolabeled compounds for potential use in positron emission tomography (PET) imaging of central neurokinin(1) (NK1) receptors have also been explored. This research underlines the application of this compound derivatives in the development of diagnostic tools for imaging and studying brain receptors, providing insights into their in vivo behavior and interaction with biological targets (Mey et al., 2005).

Antinociceptive Potential

Studies on acetamidochalcone derivatives, which share functional groups with this compound, have identified these compounds as effective antinociceptive agents in animal models. Such research suggests the potential therapeutic applications of this compound and its derivatives in the development of new analgesic drugs (de Campos-Buzzi et al., 2007).

Mechanism of Action

Properties

IUPAC Name |

N-(1-prop-2-enoylpiperidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-9(7-12)11-8(2)13/h3,9H,1,4-7H2,2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLHIZKZVDJCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2974840.png)

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2974852.png)

![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)